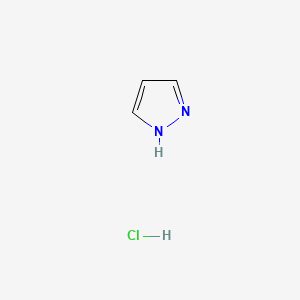

Pyrazole hydrochloride

説明

特性

CAS番号 |

35877-22-6 |

|---|---|

分子式 |

C3H5ClN2 |

分子量 |

104.54 g/mol |

IUPAC名 |

1H-pyrazole;hydrochloride |

InChI |

InChI=1S/C3H4N2.ClH/c1-2-4-5-3-1;/h1-3H,(H,4,5);1H |

InChIキー |

JHTKOUJDEUQFOB-UHFFFAOYSA-N |

正規SMILES |

C1=CNN=C1.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Pyrazole hydrochloride can be synthesized through several methods:

Cyclocondensation: This involves the reaction of hydrazine with 1,3-diketones or β-ketoesters under acidic conditions to form pyrazole derivatives.

Cycloaddition: This method involves the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.

Multicomponent Reactions: These reactions involve the use of multiple reactants in a single reaction vessel to form pyrazole derivatives efficiently.

Industrial Production Methods

Industrial production of pyrazole hydrochloride typically involves large-scale cyclocondensation reactions using hydrazine and diketones or ketoesters. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Formation of Pyrazolium Tetrachlorometallate Salts

Pyrazole hydrochloride reacts with divalent metal chlorides under mechanochemical grinding to form pyrazolium tetrachlorometallates (Table 1):

Key Observations :

-

Copper(II) Stability : The Cu(II) salt ([H₂pz]₂[CuCl₄]) spontaneously emits HCl at room temperature, forming the coordination compound [CuCl₂(Hpz)₂] (Hpz = pyrazole) .

-

Regioselectivity : Reactions with CoCl₂ and ZnCl₂ yield stable salts, while CuCl₂ requires ambient decomposition for ligand coordination .

| Metal Chloride (MCl₂) | Product | Stability |

|---|---|---|

| CoCl₂ | [H₂pz]₂[CoCl₄] | Stable under grinding |

| ZnCl₂ | [H₂pz]₂[ZnCl₄] | Stable under grinding |

| CuCl₂ | [H₂pz]₂[CuCl₄] | Decomposes to [CuCl₂(Hpz)₂] |

Base-Induced Dehydrohalogenation

Pyrazolium tetrachlorometallates undergo HCl elimination when treated with bases (e.g., KOH, K₂CO₃), yielding neutral pyrazole-metal complexes:

Mechanistic Insight :

-

Deprotonation of the pyrazolium ion ([H₂pz]⁺) generates the pyrazole ligand (Hpz), enabling coordination to the metal center .

Acid-Base Reactivity and Ligand Behavior

Pyrazole hydrochloride participates in proton-transfer reactions due to the Brønsted acidity of the NH group (pKa ~2.5 for pyrazole) . Thermodynamic data for pyrazole deprotonation (Table 2) highlight its role in hydrogen-bonding and metal-ligand cooperativity :

| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) |

|---|---|---|

| C₃H₃N₂⁻ + H⁺ → C₃H₄N₂ | 1479 ± 10 | 1449 ± 9.6 |

Applications :

-

Catalysis : Pyrazole hydrochloride derivatives facilitate cooperative bond activation (e.g., H₂, CO₂) via reversible protonation/deprotonation cycles .

-

Ligand Design : The NH group enables switching between κ¹ (neutral) and κ² (deprotonated) coordination modes in transition-metal complexes .

Thermal Decomposition Pathways

Thermolysis of pyrazole hydrochloride derivatives induces ligand reorganization:

科学的研究の応用

Pyrazole derivatives are a class of compounds that have garnered significant attention in medicinal chemistry and various other scientific fields due to their diverse biological activities and applications .

Scientific Research Applications

Pyrazole derivatives exhibit a wide range of biological and pharmacological activities, making them valuable in drug development and other areas of research . Some notable applications include:

- Antimicrobial Agents: Pyrazole derivatives have demonstrated antibacterial and antifungal properties . Certain compounds have shown good activity against E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia .

- Anticancer Agents: These compounds have shown anticancer activity against various cell lines . Some pyrazole derivatives have demonstrated promising results compared to standard drugs like doxorubicin .

- Anti-inflammatory Agents: Many pyrazole derivatives have anti-inflammatory properties and are used as nonsteroidal anti-inflammatory drugs .

- Antiviral Agents: Certain pyrazole derivatives have shown antiviral activity against viruses such as hepatitis A virus and Herpes simplex virus type-1 .

- Other Activities: Pyrazole derivatives also exhibit other biological activities such as antitubercular, antileishmanial, ACE inhibitory, antidiabetic, antiparkinsonian, and neuroprotective properties .

Pyrazole compounds are also used in material sciences as chemosensors, biological imaging agents, and metal-organic frameworks . Their applications extend to fluorescent substances, dyes, and agrochemicals .

Synthesis of Pyrazole Derivatives

Multicomponent reactions (MCRs) have gained popularity in pharmaceutical and medicinal chemistry for the synthesis of pyrazole derivatives . These reactions offer a pot, atom, and step economy (PASE), making them efficient for generating biologically active molecules containing the pyrazole moiety .

Structure-Activity Relationships

作用機序

The mechanism of action of pyrazole hydrochloride involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Structural and Functional Differences

Pyrazole hydrochloride belongs to a broader class of nitrogen-containing heterocycles. Below is a comparison with structurally related compounds:

Key Structural Insights :

Pharmacological Activity

Pyrazole hydrochloride exhibits distinct biological profiles compared to analogs:

Comparative Efficacy :

Physicochemical Properties

| Property | Pyrazole Hydrochloride | Imidazole | Pyrrole |

|---|---|---|---|

| Water Solubility | High (due to HCl salt) | Moderate | Low |

| Thermal Stability | >200°C | ~150°C | ~100°C |

| pKa | 2.5–3.0 (acidic) | 6.8–7.0 | 17.5 |

Key Observations :

- The hydrochloride salt form drastically improves pyrazole’s solubility, enabling intravenous formulations .

- Pyrrole’s low stability and basicity limit its direct pharmaceutical use compared to pyrazole or imidazole .

Q & A

Q. How can conflicting reports on pyrazole hydrochloride’s thermal stability be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。